![molecular formula C13H9BrN2 B3047260 2-Bromo-6-(phenylamino)benzonitrile CAS No. 1365272-75-8](/img/structure/B3047260.png)
2-Bromo-6-(phenylamino)benzonitrile
Overview
Description
2-Bromo-6-(phenylamino)benzonitrile is a chemical compound with the molecular formula C13H9BrN2 . It has a molecular weight of 273.13 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(phenylamino)benzonitrile consists of a benzonitrile group, a bromine atom, and a phenylamino group . The InChI code for this compound is 1S/C13H9BrN2/c14-12-7-4-8-13 (11 (12)9-15)16-10-5-2-1-3-6-10/h1-8,16H .Scientific Research Applications
Microbial Degradation in Soil and Subsurface Environments
2-Bromo-6-(phenylamino)benzonitrile, as part of the benzonitrile herbicides (like bromoxynil), has been studied for its microbial degradation in soil and subsurface environments. This research focuses on understanding degradation pathways, persistent metabolites, and the diversity of degrader organisms (Holtze et al., 2008).
Efficient Synthetic Processes
Studies have developed efficient, nonchromatographic processes for synthesizing related benzonitrile compounds. These processes are significant for large-scale production, indicating industrial applications in chemical synthesis (Li et al., 2009).
Phytotoxic Properties
Research on the phytotoxic properties of various substituted benzonitriles, including those similar to 2-Bromo-6-(phenylamino)benzonitrile, has been conducted. This study evaluates their effectiveness in nutrient solutions and their potential use as herbicides (Gentner & Danielson, 1970).
Antimicrobial Activity
There is research exploring the synthesis of benzonitrile derivatives and their antimicrobial activity. This includes studies on various benzonitrile compounds potentially related to 2-Bromo-6-(phenylamino)benzonitrile and their efficacy against different microbial strains (Patel et al., 2006).
"Willowlike" Thermotropic Dendrimers
The synthesis of specific benzonitrile derivatives has been used in creating "willowlike" thermotropic dendrimers. This research indicates the role of such compounds in the development of advanced polymeric materials (Percec et al., 1994).
Interaction with Chromium Vapor
Studies involving the interaction of benzonitrile compounds with chromium vapor have implications for organometallic chemistry. This could lead to new insights into chemical reactions and compound formations (Nesmeyanov et al., 1981).
Cycloaddition Reactions
Research on the cycloaddition reactions of benzonitrile oxide with various compounds provides valuable information on chemical synthesis methods and reaction mechanisms. This can lead to new methodologies in organic synthesis (Chung et al., 1997).
properties
IUPAC Name |
2-anilino-6-bromobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQRKEIZKGHNMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=CC=C2)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283342 | |
Record name | Benzonitrile, 2-bromo-6-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(phenylamino)benzonitrile | |
CAS RN |
1365272-75-8 | |
Record name | Benzonitrile, 2-bromo-6-(phenylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-bromo-6-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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